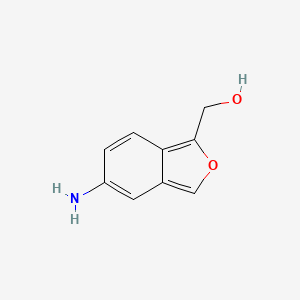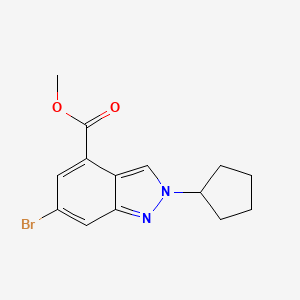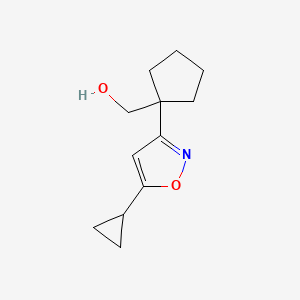
(E)-2,4-Difluorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated products.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to its potential use as an antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-difluorodiphenyl sulfone
- (2,4-difluorophenyl)methanethiol
- [(2,4-difluorophenyl)(methoxy)methylidene]propanedinitrile
Uniqueness
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both difluorophenyl and hydroxylamine groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H5F2NO |
|---|---|
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
(NZ)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |
InChI-Schlüssel |
SVCQIVUYSQKNAZ-WMZJFQQLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)F)/C=N\O |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)






![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)



